4(3H)-Quinazolinone, 2-(1-piperazinyl)-
Overview
Description
“4(3H)-Quinazolinone, 2-(1-piperazinyl)-” is a chemical compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which could be relevant to the synthesis of “4(3H)-Quinazolinone, 2-(1-piperazinyl)-”, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been identified to possess significant anticancer properties . They can be synthesized with various active groups to target different cancer pathways, making them valuable in cancer research and therapy .
Anti-inflammatory Properties
These compounds also exhibit anti-inflammatory effects , which are crucial in the study of diseases where inflammation plays a key role .
Antibacterial Use
The antibacterial activity of quinazolinone derivatives makes them potential candidates for developing new antibiotics or studying bacterial resistance mechanisms .
Analgesic Effects
Their ability to relieve pain, or analgesic effects , is another important application in medical research, particularly in the development of new pain management drugs .
Antiviral Research
Quinazolinones are used in antiviral research due to their ability to inhibit virus replication and can contribute to the development of antiviral medication .
Antispasmodic Applications
These compounds have antispasmodic properties , which are beneficial for researching treatments for conditions that involve muscle spasms .
Antituberculosis Activity
Given their antituberculosis activity, quinazolinone derivatives are valuable in tuberculosis research, especially in finding new treatments against drug-resistant strains .
Antioxidant Research
Their antioxidant properties make them suitable for studies on oxidative stress and its impact on various diseases .
Safety and Hazards
“4(3H)-Quinazolinone, 2-(1-piperazinyl)-” is considered hazardous. It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to interact with a variety of targets, including dopamine and serotonin receptors . These interactions can lead to a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets (such as dopamine and serotonin receptors) to modulate their activity . This could result in changes to cellular signaling pathways, leading to the observed biological effects.
Biochemical Pathways
For instance, piperazine derivatives have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif found in many pharmaceuticals, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
2-piperazin-1-yl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h1-4,13H,5-8H2,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAPCTRLKCOJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177113 | |
Record name | 4(3H)-Quinazolinone, 2-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22587-11-7 | |
Record name | 4(3H)-Quinazolinone, 2-(1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022587117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 2-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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